molecular formula C19H24N2O3S B4187851 N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4187851
M. Wt: 360.5 g/mol
InChI Key: ZSCADDJNEQSHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MS023, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated in detail.

Scientific Research Applications

N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of a class of enzymes known as bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. BET proteins are overexpressed in many types of cancer, and their inhibition has been shown to have anti-tumor effects.

Mechanism of Action

N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have potent anti-tumor effects in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those derived from breast, lung, prostate, and leukemia. N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively characterized, with its mechanism of action and biochemical and physiological effects well understood. However, N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. One direction is the development of more potent and selective BET inhibitors. Another direction is the investigation of the combination of N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide with other anti-cancer agents to enhance its effectiveness. Additionally, the study of N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide in animal models and clinical trials is needed to determine its safety and efficacy in humans. Overall, the study of N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has the potential to lead to the development of new and effective cancer therapies.

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-pentan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-7-15(3)20-19(22)17-8-5-6-9-18(17)21-25(23,24)16-12-10-14(2)11-13-16/h5-6,8-13,15,21H,4,7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCADDJNEQSHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-methylphenyl)sulfonyl]amino}-N-(pentan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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